4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate
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Overview
Description
4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate typically involves multiple steps, including the formation of the dibenzothiepin core, chlorination, and subsequent reactions to introduce the imidazole and butenedioate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiepin ring.
Reduction: Reduction reactions could target the imidazole ring or the double bond in the butenedioate group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chloro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like sodium hydroxide, halogens, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the imidazole or butenedioate groups.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its therapeutic potential, particularly in treating neurological or psychiatric disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin derivatives: Compounds with similar core structures but different substituents.
Imidazole derivatives: Compounds with the imidazole ring but different attached groups.
Butenedioate derivatives: Compounds with the butenedioate group but different core structures.
Uniqueness
The uniqueness of 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
121996-26-7 |
---|---|
Molecular Formula |
C21H19ClN2O4S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H15ClN2S.C4H4O4/c18-12-5-6-15-14(9-12)16(17-19-7-8-20-17)13-4-2-1-3-11(13)10-21-15;5-3(6)1-2-4(7)8/h1-6,9,16H,7-8,10H2,(H,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VZQZWRBTMUUSPV-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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